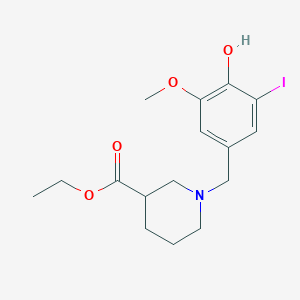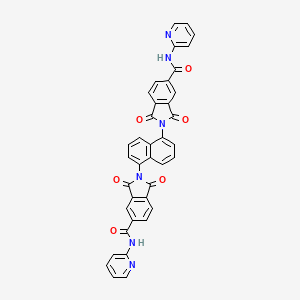
(cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropylmethyl(4-methoxy-2,3-dimethylbenzyl)propylamine, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has shown potential as an anticancer agent due to its ability to selectively target cancer cells that have an overactive nucleolar stress response.
作用机制
(cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine works by inhibiting the transcription of ribosomal RNA (rRNA) by RNA polymerase I. This inhibition leads to nucleolar stress, which triggers a cascade of events that ultimately leads to cancer cell death. (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been shown to be effective in cancer cells that have mutations in the TP53 tumor suppressor gene, which is commonly mutated in many types of cancer.
Biochemical and Physiological Effects:
(cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of cancer cells in vitro and in vivo. In addition, (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been shown to sensitize cancer cells to other anticancer agents, such as DNA-damaging agents.
实验室实验的优点和局限性
One advantage of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine is its selectivity for cancer cells that have an overactive nucleolar stress response. This selectivity makes (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine a potentially effective treatment for cancer with fewer side effects than traditional chemotherapy. However, one limitation of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine is its relatively poor solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine. One direction is to further investigate its potential as an anticancer agent, particularly in the treatment of hematological malignancies such as AML and MM. Another direction is to develop more effective formulations of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine that improve its solubility and bioavailability. Additionally, there is potential to combine (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine with other anticancer agents to improve its efficacy and reduce the risk of resistance. Finally, there is potential to develop (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine as a diagnostic tool to identify cancer cells that have an overactive nucleolar stress response.
合成方法
The synthesis of (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine involves a multistep process that starts with the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with cyclopropylmethylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the amine intermediate, which is subsequently reacted with 4-bromomethyl-2,3-dimethylbenzaldehyde to form (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine. The final product is purified by column chromatography.
科学研究应用
(cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma (MM). (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine has been shown to selectively target cancer cells that have an overactive nucleolar stress response, which is a common feature of many cancer cells. This selectivity makes (cyclopropylmethyl)(4-methoxy-2,3-dimethylbenzyl)propylamine a potentially effective treatment for cancer with fewer side effects than traditional chemotherapy.
属性
IUPAC Name |
N-(cyclopropylmethyl)-N-[(4-methoxy-2,3-dimethylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-5-10-18(11-15-6-7-15)12-16-8-9-17(19-4)14(3)13(16)2/h8-9,15H,5-7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXPTDTVQBHPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=C(C(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5035561.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-isopropylphenyl)acrylamide](/img/structure/B5035565.png)
![1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5035578.png)
![2-(3,4-dichlorophenoxy)-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)acetamide](/img/structure/B5035580.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5035587.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035592.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5035595.png)
![1-fluoro-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5035601.png)

![(4aS*,8aR*)-2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5035612.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5035613.png)
![8-[3-(2-chloro-5-methylphenoxy)propoxy]quinoline](/img/structure/B5035621.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5035632.png)